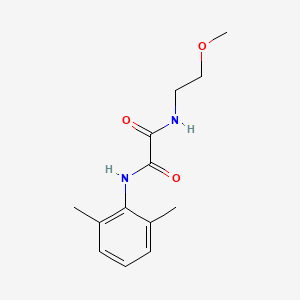
1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone is a complex organic compound that belongs to the class of phenothiazine derivatives. These compounds are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. The presence of the quinoline moiety further enhances its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Phenothiazine Core: Starting with the chlorination of phenothiazine to introduce the chloro group at the 2-position.
Quinoline Derivative Preparation: Synthesis of the quinoline-8-ylsulfanyl moiety through thiolation reactions.
Coupling Reaction: Combining the phenothiazine and quinoline derivatives through a coupling reaction, often using reagents like sodium hydride or potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, such as antipsychotic or anti-inflammatory activities.
Industry: Potential use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone involves its interaction with various molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to its pharmacological effects, such as dopamine or serotonin pathways in the case of antipsychotic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: A well-known phenothiazine derivative with antipsychotic properties.
Quinoline Derivatives: Compounds like chloroquine, known for their antimalarial activity.
Uniqueness
1-(2-chloro-10H-phenothiazin-10-yl)-2-(quinolin-8-ylsulfanyl)ethanone is unique due to the combination of the phenothiazine and quinoline moieties, which may confer distinct biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C23H15ClN2OS2 |
|---|---|
Poids moléculaire |
435.0 g/mol |
Nom IUPAC |
1-(2-chlorophenothiazin-10-yl)-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C23H15ClN2OS2/c24-16-10-11-20-18(13-16)26(17-7-1-2-8-19(17)29-20)22(27)14-28-21-9-3-5-15-6-4-12-25-23(15)21/h1-13H,14H2 |
Clé InChI |
SLVGQUVMHOAIDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CSC4=CC=CC5=C4N=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dihydro-8-nitro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione](/img/structure/B12455363.png)
![Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate](/img/structure/B12455371.png)
![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12455389.png)
![1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B12455391.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455401.png)
![N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
![1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone](/img/structure/B12455411.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)



![(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)methanol](/img/structure/B12455464.png)
